molecular formula C16H26N4O3 B044021 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide CAS No. 112683-77-9

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B044021
CAS No.: 112683-77-9
M. Wt: 322.4 g/mol
InChI Key: NZTGKWBUKKOZCY-UHFFFAOYSA-N
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Description

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide
  • N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide exhibits unique properties such as higher stability and specific enzyme inhibition profiles. These characteristics make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-3-9-19-13(17)12(15(22)20(10-4-2)16(19)23)18-14(21)11-7-5-6-8-11/h11H,3-10,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGKWBUKKOZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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